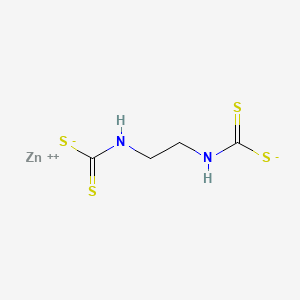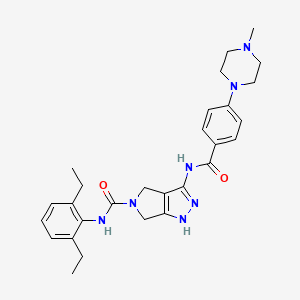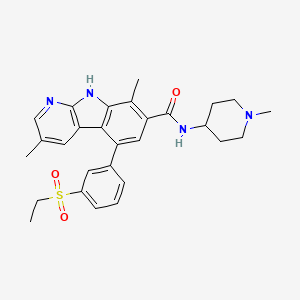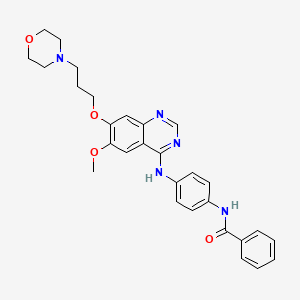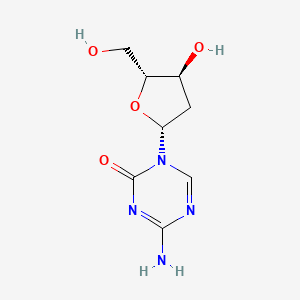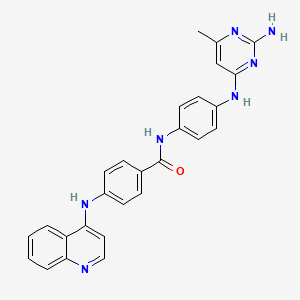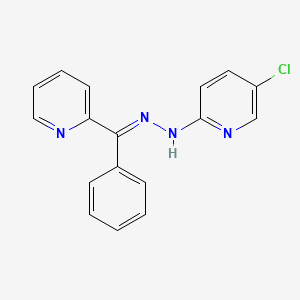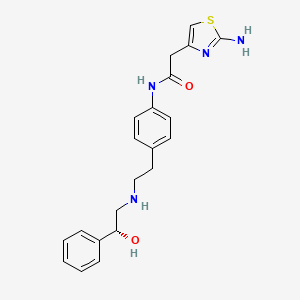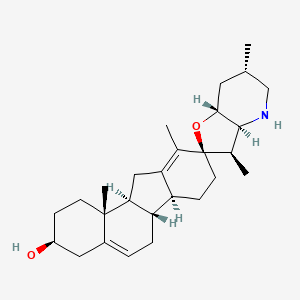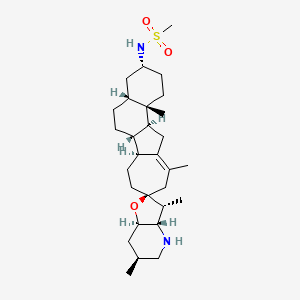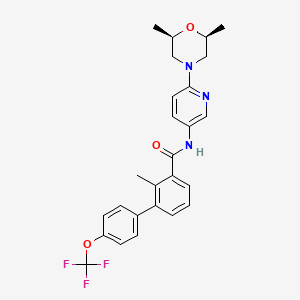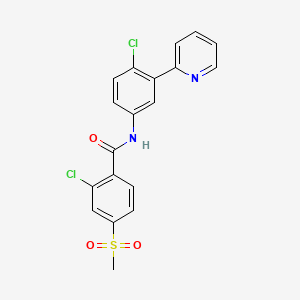
YL-109
Overview
Description
YL-109 is a novel anticancer agent known for its ability to inhibit the growth and invasiveness of breast cancer cells. It functions by inducing the expression of carboxyl terminus of Hsp70-interacting protein (CHIP) through aryl hydrocarbon receptor (AhR) signaling . This compound has shown promising results in both in vitro and in vivo studies, making it a significant focus of cancer research.
Mechanism of Action
Target of Action
The primary target of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
Disruption of this enzyme’s activity can therefore have widespread effects on cellular function .
Pharmacokinetics
It’s known that the compound is a small molecule, which generally suggests good bioavailability
Result of Action
Given its target, it’s likely that the compound could influence cellular growth and differentiation processes .
Biochemical Analysis
Biochemical Properties
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin synthesis. By binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing melanin production . Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can alter the expression of genes involved in these processes, thereby affecting the overall cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, by binding to the active site of tyrosinase, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol inhibits the enzyme’s activity, reducing melanin synthesis . Additionally, this compound can interact with transcription factors, influencing gene expression and thereby modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cellular function are still under investigation. Long-term exposure to 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol has been observed to cause changes in cellular metabolism and function, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol vary with different dosages in animal models. At low doses, this compound has shown beneficial effects, such as reducing melanin synthesis and modulating cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with tyrosinase affects the melanin synthesis pathway, leading to changes in melanin production. Additionally, 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol can interact with other enzymes involved in cellular metabolism, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tyrosinase occurs in the melanosomes, where melanin synthesis takes place. The localization of 4-(1,3-Benzothiazol-2-yl)-2-methoxyphenol within these compartments can influence its effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YL-109 involves several steps, starting with the preparation of the core structure, 4-(2-benzothiazolyl)-2-methoxyphenol. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
YL-109 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic group in this compound.
Reduction: This reaction can affect the benzothiazole ring.
Substitution: This reaction can occur at the methoxy or phenolic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to quinone derivatives, while substitution reactions can yield various halogenated compounds.
Scientific Research Applications
YL-109 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the effects of aryl hydrocarbon receptor signaling and its impact on protein expression.
Biology: It is used to investigate the mechanisms of cell proliferation, motility, and invasiveness in cancer cells.
Medicine: This compound has shown potential as a therapeutic agent for treating breast cancer by inhibiting tumor growth and metastasis
Industry: The compound is used in the development of new anticancer drugs and in the study of drug interactions and efficacy.
Comparison with Similar Compounds
YL-109 is unique in its ability to induce CHIP expression through AhR signaling, which sets it apart from other anticancer agents. Similar compounds include:
Nimodipine: A calcium channel blocker with anticancer properties, although its mechanism of action differs from that of this compound.
These compounds highlight the diverse approaches to cancer treatment and the unique mechanisms by which this compound exerts its effects.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-17-12-8-9(6-7-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVBOHJNAFQFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425537 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36341-25-0 | |
| Record name | 4-(1,3-benzothiazol-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

